molecular formula C16H19N5O2S B4614138 3,5-dimethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide

3,5-dimethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide

Cat. No.: B4614138
M. Wt: 345.4 g/mol
InChI Key: LWSGVYLDEQWJJL-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H19N5O2S and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.12594604 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioactivity

Carbonic Anhydrase and Acetylcholinesterase Inhibition

Compounds containing pyrazoline and sulfonamide pharmacophores have been synthesized and evaluated for their inhibition potency against human carbonic anhydrase isoenzymes (hCA I and hCA II) and acetylcholinesterase (AChE) enzyme. These derivatives exhibit notable inhibition activities, highlighting their potential as inhibitors for these enzymes, with implications for treating conditions like glaucoma, edema, and Alzheimer's disease due to their enzyme inhibitory properties and low cytotoxicity towards various cell lines (Ozmen Ozgun et al., 2019).

Cyclooxygenase-2 Inhibition

Sulfonamide-containing 1,5-diarylpyrazole derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. This research has led to the development of drugs like Celecoxib for treating rheumatoid arthritis and osteoarthritis, showcasing the therapeutic applications of these compounds in anti-inflammatory treatments (Penning et al., 1997).

Antibacterial and Antimicrobial Activities

Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial activities. These compounds demonstrate significant activities against various bacterial strains, suggesting their potential as templates for developing new antibacterial agents (Azab et al., 2013).

Molecular Interactions and Binding Studies

Protein Binding

Studies have also explored the binding interactions between sulfonamide derivatives and proteins like bovine serum albumin. Understanding these interactions is crucial for drug design, as it influences the drug's distribution, efficacy, and pharmacokinetics. Research in this area contributes to the optimization of therapeutic agents for improved clinical outcomes (Jun et al., 1971).

Properties

IUPAC Name

3,5-dimethyl-N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]-1H-pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S/c1-11-6-4-5-7-14(11)9-21-10-15(8-17-21)20-24(22,23)16-12(2)18-19-13(16)3/h4-8,10,20H,9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSGVYLDEQWJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C=N2)NS(=O)(=O)C3=C(NN=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dimethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide
Reactant of Route 2
Reactant of Route 2
3,5-dimethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide
Reactant of Route 3
3,5-dimethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide
Reactant of Route 4
3,5-dimethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide
Reactant of Route 5
Reactant of Route 5
3,5-dimethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide
Reactant of Route 6
3,5-dimethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.